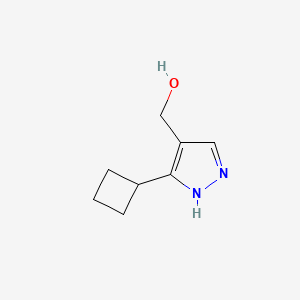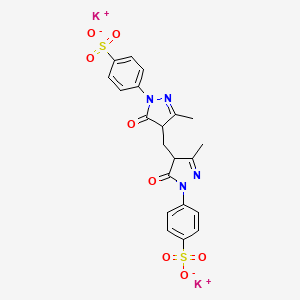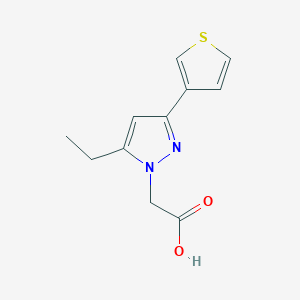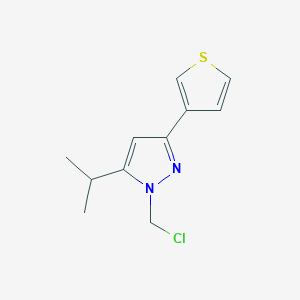
(3-cyclobutyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(3-cyclobutyl-1H-pyrazol-4-yl)methanol”, also known as CBPM, is a chemical compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group attached to the 3-position of a pyrazole ring, with a methanol group attached to the 4-position of the pyrazole ring . The InChI code for this compound is 1S/C8H12N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The InChI key for this compound is PJMYKXRUXZGXSL-UHFFFAOYSA-N .Scientific Research Applications
(3-cyclobutyl-1H-pyrazol-4-yl)methanol has been studied for its potential applications in medicinal chemistry, including the synthesis of drugs and other pharmaceutical compounds. It has been used to synthesize a variety of compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of compounds that act as inhibitors of enzymes, such as proteases and phosphatases.
Mechanism of Action
The mechanism of action of (3-cyclobutyl-1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve the formation of a cyclic ether, which can form hydrogen bonds with other molecules. This can lead to the formation of a stable complex, which can then interact with other molecules in the body. This interaction can lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can lead to a variety of effects, such as the inhibition of cell growth and the inhibition of the synthesis of proteins and other molecules. In addition, it has been shown to have anti-inflammatory effects, as well as anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-cyclobutyl-1H-pyrazol-4-yl)methanol in laboratory experiments is its stability. It is relatively stable in a variety of solvents, and it is not easily degraded by light or heat. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is important to note that this compound is a relatively toxic compound, and it can be harmful if not handled properly.
Future Directions
There are a number of potential future directions for research into (3-cyclobutyl-1H-pyrazol-4-yl)methanol. One potential area of research is to explore the potential therapeutic applications of this compound. For example, further research could be conducted to explore the potential of this compound to act as an inhibitor of enzymes, such as proteases and phosphatases, or to explore its potential anti-inflammatory and anti-cancer effects. Another potential area of research is to explore the potential of this compound to be used as a drug delivery system. This could involve exploring the potential of this compound to be used as a carrier for drugs, or to be used as a stabilizing agent for drugs. Finally, further research could be conducted to explore the potential of this compound to be used as a synthetic building block for the synthesis of other compounds.
Safety and Hazards
The safety information for “(3-cyclobutyl-1H-pyrazol-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(5-cyclobutyl-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4,6,11H,1-3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDQLAXYMOHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)

![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

